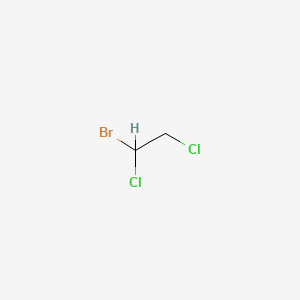![molecular formula C9H9N5O B14446494 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-34-3](/img/structure/B14446494.png)
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of an amino group attached to a pyrimidine ring, which is further substituted with a pyridin-3-yl group. Aminopyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester derivative is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like mCPBA.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: mCPBA is commonly used for oxidation reactions.
Reducing Agents: Sodium and ammonium chloride are used for reduction reactions.
Solvents: Ethanol is frequently used as a solvent in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the desired aminopyrimidine derivative.
Scientific Research Applications
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anti-cancer agents, such as imatinib, which is effective in treating gastrointestinal stromal tumors.
Biological Research: The compound is studied for its potential as a Nur77 modulator, which can induce apoptosis in cancer cells.
Chemical Biology: It serves as a scaffold for designing molecules with diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a Nur77 modulator, the compound binds to the Nur77 receptor, promoting its mitochondrial targeting and inducing apoptosis in cancer cells . This pathway involves the formation of Nur77/Bcl-2 condensates, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Imatinib: An anti-cancer agent used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Dasatinib: Another anti-cancer drug used for similar indications as imatinib.
Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate Nur77 and induce apoptosis in cancer cells sets it apart from other aminopyrimidines .
Properties
CAS No. |
77961-34-3 |
|---|---|
Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-amino-2-(pyridin-3-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N5O/c10-7-5-12-9(14-8(7)15)13-6-2-1-3-11-4-6/h1-5H,10H2,(H2,12,13,14,15) |
InChI Key |
UAKUUAOJHITUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


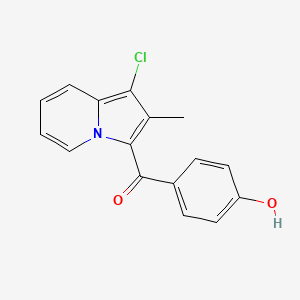

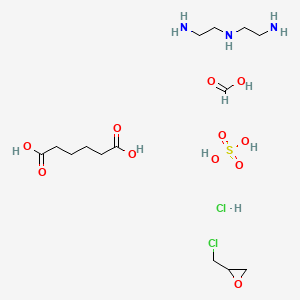
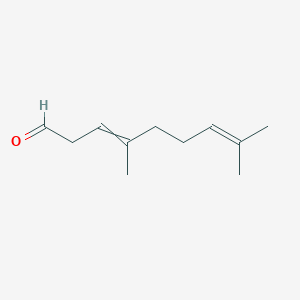
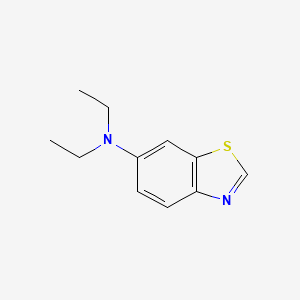

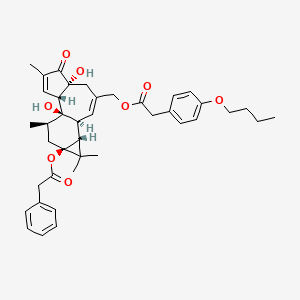
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

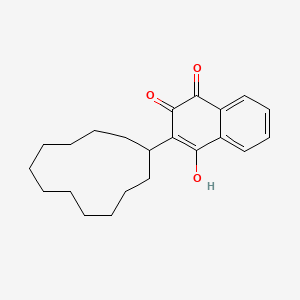
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
